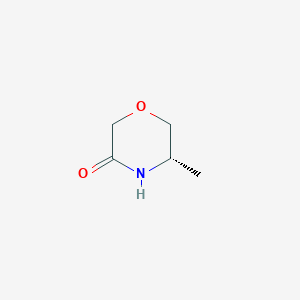
2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid is a heterocyclic organic compound characterized by a six-membered ring containing both carbon and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which facilitate the formation of the dihydropyran ring through [4+2]- and [3+3]-type cycloadditions . These reactions often require specific substrates and catalysts, and the conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300–400 °C) . This method is scalable and can produce significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed under various conditions to achieve desired substitutions.
Major Products Formed:
Scientific Research Applications
2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and catalysis.
Medicine: Potential pharmaceutical applications include the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in biological systems and potential therapeutic applications .
Comparison with Similar Compounds
3,4-Dihydropyran: A related compound used as a protecting group for alcohols.
2-Pyrone and Derivatives: These compounds share structural similarities and exhibit significant biological activity.
Uniqueness: 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research.
Properties
IUPAC Name |
2,6-dimethyl-3,4-dihydropyran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6-4-3-5-8(2,11-6)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUHOXYGLAVZDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(O1)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)

![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)




![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)

![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)


![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)
